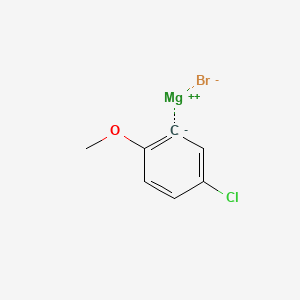

5-Chloro-2-methoxyphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxyphenylmagnesium bromide is typically prepared by reacting 5-chloro-2-methoxyphenyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

This reagent exhibits classic Grignard reactivity with electrophilic substrates:

Notable kinetic studies demonstrate complete conversion with aldehydes within 1 minute at room temperature, while ketone reactions require extended reaction times (30+ minutes) for comparable yields .

Cross-Coupling Reactions

Transition metal-catalyzed coupling demonstrates exceptional synthetic utility:

Nickel-Catalyzed Coupling (1 mol% Ni complex)

| Substrate | Product Yield | Selectivity | Conditions |

|---|---|---|---|

| Allylic ethers | 94% | Linear | THF, RT, 1h |

| Aryl chlorides | 86% | - | MnCl₂ catalyst, 6°C |

| p-Chlorobenzonitrile | 80% | - | THF, 1 minute |

Competition experiments reveal superior reactivity with cyclohexyl vs. phenyl nucleophiles (4:1 product ratio) . The manganese-catalyzed system shows temperature-dependent efficiency, achieving 80% conversion at 6°C versus 5% at -12°C .

Reaction Mechanism Insights

Experimental evidence supports a radical-intermediate pathway rather than classical oxidative addition:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-2-methoxyphenylmagnesium bromide is instrumental in synthesizing various pharmaceutical compounds. Its reactivity allows it to form complex molecules that are crucial in drug development.

Case Study: Synthesis of SGLT2 Inhibitors

A recent study highlighted the use of related organometallic compounds in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The process involved multiple steps including bromination and diazotization, showcasing the utility of Grignard reagents like this compound in creating pharmaceutical precursors .

Material Science Applications

In material science, this compound is utilized for the development of advanced materials, including polymers and thin films.

Example: Thin Film Deposition

Organometallic compounds are often employed in thin film deposition processes. The unique properties of this compound make it suitable for creating films with specific electronic or optical properties .

Industrial Chemistry Applications

The compound also finds applications in industrial settings where it serves as a catalyst or reagent in various chemical reactions.

Table: Applications Overview

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the electronic and steric properties of the substituents on the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylmagnesium Bromide

- 2-Methoxyphenylmagnesium Bromide

- 3-Chlorophenylmagnesium Bromide

Uniqueness

5-Chloro-2-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. These substituents influence the reactivity and selectivity of the compound in various reactions. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, providing a unique balance that can be exploited in synthetic applications .

Biologische Aktivität

5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound primarily utilized in organic synthesis, particularly as a Grignard reagent. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. As a Grignard reagent, it can form covalent bonds with electrophilic centers in biomolecules, influencing several biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, such as 5-lipoxygenase (5-LO), which is involved in the inflammatory process. The reported IC50 value for this inhibition is approximately 100 µM .

- Receptor Binding : It may bind to various receptors, leading to modulation of signaling pathways that affect cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its biological efficacy and safety.

- Absorption : As a Grignard reagent, it is typically used in situ and not administered directly in vivo.

- Distribution : The compound's distribution within tissues can significantly influence its biological activity, as localization in specific organelles may enhance or inhibit its effects.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism and can lead to the formation of active or inactive metabolites.

Cellular Effects

This compound affects various cellular processes:

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes.

- Cell Signaling Pathways : The compound may modulate signaling pathways involving kinases and phosphatases, impacting cellular responses to external stimuli.

Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Anticancer Activity : Research indicates that derivatives of similar structures can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

- Anti-inflammatory Effects : The inhibition of 5-lipoxygenase suggests potential applications in treating inflammatory diseases .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic activities and promote beneficial cellular functions.

- High Doses : Can lead to cytotoxic effects, including cellular damage and disruption of normal physiological processes.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHICYTZXDCCPP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.